molecular formula C4H11NO3S B3161585 N-(2-hydroxyethyl)-N-methylmethanesulfonamide CAS No. 87113-83-5

N-(2-hydroxyethyl)-N-methylmethanesulfonamide

Cat. No. B3161585
CAS RN: 87113-83-5
M. Wt: 153.2 g/mol
InChI Key: PEGFJIKCJWKGHA-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methylmethanesulfonamide (HMMS) is an organic compound that has been used in a variety of scientific research applications. It is a small molecule, with a molecular weight of 149.2 g/mol, and is composed of a sulfonamide group, a methyl group, and two hydroxyethyl groups. HMMS is a water-soluble compound and has the ability to form hydrogen bonds with other molecules. It has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and drug synthesis.

Scientific Research Applications

Solubility and Transfer Free Energies

Another study explored the solubility and transfer free energies of related buffers in water and aqueous ethanol solutions. This research is crucial for understanding the physical and chemical properties of these substances, including N-(2-hydroxyethyl)-N-methylmethanesulfonamide, when used in various solvents (Taha & Lee, 2010).

Synthesis of Pyrimidine Precursors

The compound has also been mentioned in the context of synthesizing key pyrimidine precursors for rosuvastatin synthesis. This research highlights an efficient approach to prepare functionalized 5-methylpyrimidine derivatives, demonstrating the compound's relevance in pharmaceutical synthesis (Šterk et al., 2012).

Vinylsulfones and Vinylsulfonamides Synthesis

Furthermore, the compound has been used in the synthesis of various vinylsulfones and vinylsulfonamides, showcasing its versatility and importance in synthetic organic chemistry. The study provides a simple and efficient protocol for synthesizing these compounds, which have a wide range of biological activities and applications in synthetic organic chemistry (Author Unknown, 2020).

Thermodynamics of Dissociation

Research also delved into the thermodynamics of dissociation of aminomethanesulfonic acid and its derivatives, including N-(2-hydroxyethyl)-N-methylmethanesulfonamide. This study aids in understanding the thermodynamic behavior of these compounds in aqueous solutions, which is crucial for their application in various scientific fields (Khoma, 2017).

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5(3-4-6)9(2,7)8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFJIKCJWKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N-methylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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